2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
145413-09-8 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-prop-2-enyl-4-(4-propylcyclohexyl)phenol |
InChI |
InChI=1S/C18H26O/c1-3-5-14-7-9-15(10-8-14)16-11-12-18(19)17(13-16)6-4-2/h4,11-15,19H,2-3,5-10H2,1H3 |
InChI Key |
MKARXFQFRHRMKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC(=C(C=C2)O)CC=C |
Origin of Product |
United States |
Preparation Methods
Procedure:
- O-Allylation :
Phenol is treated with allyl bromide in acetone using potassium carbonate (K₂CO₃) as a base at reflux (80°C). This yields the para-allyl ether intermediate.Phenol + Allyl bromide → 4-Allyloxyphenol Conditions: K₂CO₃, acetone, reflux, 16–24 h, Yield: 70–73% - Claisen Rearrangement :
Heating the allyl ether at 200°C induces-sigmatropic rearrangement, relocating the allyl group to the ortho position.4-Allyloxyphenol → 2-Allyl-4-hydroxyphenol Conditions: 200°C, neat, Yield: 65–75% - Friedel-Crafts Alkylation :
The 4-propylcyclohexyl group is introduced via AlCl₃-catalyzed alkylation using 4-propylcyclohexyl chloride.2-Allyl-4-hydroxyphenol + 4-Propylcyclohexyl chloride → Target Compound Conditions: AlCl₃, DCM, 0°C → RT, 12 h, Yield: 50–60%
Key Data :
Friedel-Crafts Alkylation for Cyclohexyl Group Introduction
Direct alkylation of phenol with 4-propylcyclohexyl chloride under Friedel-Crafts conditions, followed by allylation.
Procedure:
- Cyclohexyl Group Installation :
Phenol reacts with 4-propylcyclohexyl chloride in dichloromethane (DCM) using AlCl₃ (1.2 eq.) at 0°C, progressing to room temperature.Phenol + 4-Propylcyclohexyl chloride → 4-(4-Propylcyclohexyl)phenol Yield: 55–65% - Ortho-Allylation via Mitsunobu Reaction :
The hydroxyl group is activated for allylation using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) with allyl alcohol.4-(4-Propylcyclohexyl)phenol + Allyl alcohol → Target Compound Conditions: PPh₃, DEAD, THF, 0°C → RT, 12 h, Yield: 45–55%
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, DCM, 0°C → RT | 55–65% | |
| Mitsunobu Allylation | Allyl alcohol, PPh₃, DEAD, THF | 45–55% |
Suzuki-Miyaura Coupling for Cyclohexyl Group Installation
A palladium-catalyzed cross-coupling approach enables precise installation of the cyclohexyl group.
Procedure:
- Borylation of Phenol :
Phenol is converted to the triflate intermediate using triflic anhydride, then subjected to Suzuki coupling with 4-propylcyclohexyl boronic acid.Phenol triflate + 4-Propylcyclohexyl boronic acid → 4-(4-Propylcyclohexyl)phenol Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 24 h, Yield: 60–70% - Electrophilic Allylation :
The phenol undergoes electrophilic substitution with allyl bromide in the presence of FeCl₃.4-(4-Propylcyclohexyl)phenol + Allyl bromide → Target Compound Conditions: FeCl₃, DCM, RT, 6 h, Yield: 50–60%
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 60–70% | |
| Electrophilic Allylation | Allyl bromide, FeCl₃, DCM | 50–60% |
Directed Ortho Metalation for Allyl Group Introduction
A regioselective method utilizing directed metalation to achieve ortho-allylation.
Procedure:
- Protection of Phenol :
The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.Phenol → TBS-protected phenol Conditions: TBSCl, imidazole, DMF, RT, 12 h, Yield: 90–95% - Directed Metalation :
The protected phenol is treated with lithium diisopropylamide (LDA) at -78°C, followed by quenching with allyl bromide.TBS-protected phenol + LDA + Allyl bromide → 2-Allyl-4-TBS-phenol Yield: 70–80% - Deprotection and Cyclohexyl Installation :
The TBS group is removed using tetrabutylammonium fluoride (TBAF), followed by Friedel-Crafts alkylation.2-Allyl-4-TBS-phenol → Target Compound Conditions: TBAF, THF; then 4-propylcyclohexyl chloride, AlCl₃, Yield: 60–65%
Key Data :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| O-Alkylation/Claisen Rearrangement | High regioselectivity for allyl group | Multi-step, moderate yields | 25–35% |
| Friedel-Crafts Alkylation | Simple reagents | Poor control over allyl positioning | 20–30% |
| Suzuki Coupling | Precise cyclohexyl installation | Requires palladium catalysts | 30–40% |
| Directed Metalation | Excellent regiocontrol | Air/moisture-sensitive conditions | 35–45% |
Chemical Reactions Analysis
Hydrogenation Reactions
The allyl group and aromatic ring undergo selective hydrogenation under varying conditions:
The phenol ring hydrogenation follows a two-step pathway: partial hydrogenation to 1-hydroxycyclohexene, followed by tautomerization to cyclohexanone. Over-hydrogenation to cyclohexanol is suppressed using Pd/Ta₂O₅ or Pd/graphite catalysts .
Electrophilic Aromatic Substitution
The phenolic –OH group activates the ring, but substituents at positions 2 (allyl) and 4 (cyclohexyl) limit available sites:
Steric hindrance from the bulky 4-propylcyclohexyl group suppresses para-substitution, favoring meta products .
Oxidation Reactions
The allyl group undergoes oxidation, while the phenol ring resists decomposition under mild conditions:
Esterification and Etherification
The phenolic –OH reacts with electrophiles to form derivatives:
Diels-Alder Cycloaddition
The allyl group acts as a dienophile in [4+2] cycloadditions:
| Diene | Conditions | Product | Stereochemistry | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 393 K, 24 h | Bicyclic adduct with fused cyclohexene | Endo preference |
Scientific Research Applications
Organic Synthesis
Catalytic Reactions : One of the primary applications of 2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol is in catalytic reactions. Its structure allows it to act as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various catalytic pathways. For instance, it has been utilized in enantioselective organocatalysis, where it serves as a catalyst for reactions involving enamines and iminium ions, facilitating the synthesis of chiral compounds with high efficiency .
Case Study : A study demonstrated that the compound could be effectively used in a one-pot transformation involving saturated aldehydes, showcasing its potential in cascade reactions that lead to the formation of stereo-defined chiral compounds. This application highlights its significance in developing new synthetic methodologies .
Pharmaceutical Applications
Bioactive Agents : The compound has been investigated for its potential as a bioactive agent. Research indicates that it can be incorporated into formulations aimed at modulating biological responses, such as anti-inflammatory or analgesic effects. Its ability to interact with biological systems makes it a candidate for drug development .
Case Study : In a patent application, methods were described for using derivatives of substituted phenols to prevent or treat seizures. The compound's derivatives were shown to have effective pharmacological properties when administered in specific formulations .
Material Science
Polymer Chemistry : Another area where this compound finds application is in polymer chemistry. Its phenolic structure allows it to participate in polymerization reactions, leading to the development of new materials with desirable mechanical and thermal properties.
Case Study : Research has indicated that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials. This property is particularly useful in applications requiring durable and heat-resistant materials .
Environmental Applications
Antimicrobial Properties : The compound has shown potential antimicrobial activity, making it useful in environmental applications such as developing biocides or preservatives. Its effectiveness against various microbial strains positions it as a candidate for use in agricultural or industrial settings where microbial contamination is a concern.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s hydrophobic alkyl groups can interact with lipid membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Structural and Functional Differences
Substituent Effects on Polarity: The target compound’s 4-propylcyclohexyl group contributes to significant hydrophobicity compared to methoxy-substituted analogs like 4-methoxy-2-(prop-2-en-1-yl)phenol. This difference could influence solubility, with the latter being more compatible with polar solvents . The boronic acid derivative (4-(4-pentylcyclohexyl)phenylboronic acid) introduces reactivity suitable for cross-coupling reactions, a feature absent in the target compound .
Alkyl Chain Variations :
- Compounds like 4-(4-pentylcyclohexyl)phenylboronic acid have longer alkyl chains (pentyl vs. propyl), which may enhance thermal stability or mesophase behavior in liquid crystal applications .
Biological Activity
The compound 2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol , also known as a derivative of phenolic compounds, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a phenolic core substituted with an allyl group and a propylcyclohexyl moiety. This structural configuration is believed to contribute to its biological activities, particularly its antioxidant and anti-inflammatory properties.
Molecular Formula
- Molecular Formula : C₁₅H₁₈O
- Molecular Weight : 218.30 g/mol
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which play a crucial role in mitigating oxidative stress in biological systems. The antioxidant activity of this compound has been evaluated through various assays, indicating its potential to scavenge free radicals and inhibit lipid peroxidation.
Table 1: Antioxidant Activity Assay Results
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
The compound appears to modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators. This mechanism is critical for developing therapeutic agents targeting chronic inflammatory diseases.
Cytotoxicity and Anticancer Potential
Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.
Table 2: Cytotoxicity Data on Cancer Cell Lines
Case Study 1: Antioxidant and Anti-inflammatory Properties
A study conducted on the effects of this compound on oxidative stress markers in diabetic rats demonstrated a significant reduction in malondialdehyde (MDA) levels and an increase in glutathione levels after treatment with the compound over four weeks. These findings suggest its potential use in managing diabetes-related complications.
Case Study 2: Anticancer Activity
In vitro studies have shown that treatment with this compound leads to increased apoptosis in HeLa cells, with mechanisms involving caspase activation and PARP cleavage being observed. These results highlight its potential as a therapeutic agent in cervical cancer treatment.
Q & A
Q. What are the recommended synthetic pathways for 2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol, and how can reaction efficiency be optimized?
Methodological Answer:
- Suzuki-Miyaura Cross-Coupling: Use 4-(4-propylcyclohexyl)phenylboronic acid (or derivatives) with propenyl halides under palladium catalysis. Optimize ligand selection (e.g., SPhos) and solvent systems (toluene/ethanol) to enhance coupling efficiency .
- Friedel-Crafts Alkylation: Employ Lewis acids (e.g., AlCl₃) to introduce the propenyl group to the phenol ring. Control regioselectivity via steric and electronic directing groups on the aromatic ring .
- Purification: Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound. Confirm purity via HPLC with a C18 reverse-phase column .
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy: Employ ¹H/¹³C NMR with DEPT-135 and 2D techniques (COSY, HSQC) to resolve overlapping signals from the cyclohexyl and propenyl groups. Use deuterated DMSO-d₆ to enhance solubility .
- X-Ray Crystallography: Grow single crystals via slow evaporation (acetone/water). Refine structures using SHELXL (for anisotropic displacement parameters) and validate with PLATON/ADDSYM to detect missed symmetry .
- ORTEP Visualization: Generate thermal ellipsoid plots using ORTEP-III to assess positional disorder in the cyclohexyl ring .
Advanced Research Questions
Q. How can researchers resolve contradictions between solution-state NMR data and solid-state X-ray diffraction results regarding the conformation of the 4-propylcyclohexyl substituent?
Methodological Answer:
- Dynamic NMR Analysis: Perform variable-temperature ¹H NMR (VT-NMR) in CDCl₃ to detect ring-flipping kinetics. Compare energy barriers (ΔG‡) with DFT-calculated transition states .
- Conformational Averaging: Use molecular dynamics simulations (AMBER or GROMACS) to model cyclohexyl ring dynamics in solution. Correlate with NOESY cross-peaks to validate dominant conformers .
- Synchrotron Radiation: Collect high-resolution X-ray data (λ = 0.7 Å) to resolve subtle torsional differences in the solid state .
Q. What advanced computational modeling approaches are suitable for predicting the liquid crystalline behavior of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate mesophase formation using Gay-Berne potentials to model anisotropic interactions. Assess tilt angles and layer spacing in smectic phases .
- Density Functional Theory (DFT): Calculate dipole moments and polarizability tensors (B3LYP/6-311+G(d,p)) to predict dielectric anisotropy for display applications .
- Experimental Validation: Compare computational predictions with polarized optical microscopy (POM) and differential scanning calorimetry (DSC) data to identify phase transitions .
Q. How should researchers design experiments to investigate the thermodynamic stability of different conformational isomers of the cyclohexyl ring?
Methodological Answer:
- DSC Analysis: Measure enthalpy differences (ΔH) between chair and twist-boat conformers. Use heating rates ≤2°C/min to avoid kinetic artifacts .
- Variable-Pressure Crystallography: Apply hydrostatic pressure (0–5 GPa) to induce conformational changes and monitor via X-ray diffraction .
- Solvent-Perturbation Studies: Use solvents with varying polarities (e.g., cyclohexane vs. DMF) to shift conformational equilibria, monitored via Raman spectroscopy .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound across different studies?
Methodological Answer:
- Purity Assessment: Re-analyze samples via GC-MS to detect impurities (e.g., residual solvents or unreacted boronic acids) that depress melting points .
- Polymorphism Screening: Perform slurry experiments in 10+ solvents to identify metastable polymorphs. Characterize via PXRD and DSC .
- Interlab Calibration: Collaborate with multiple labs using standardized DSC protocols (e.g., ASTM E928) to minimize instrument-based variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
